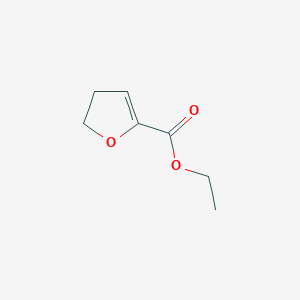

Ethyl 4,5-dihydrofuran-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,3-dihydrofuran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-2-9-7(8)6-4-3-5-10-6/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYJMHBVSUMWGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 4,5 Dihydrofuran 2 Carboxylate and Its Derivatives

De Novo Synthesis Approaches

De novo synthesis provides a powerful means to construct complex molecules from simple, readily available starting materials. For Ethyl 4,5-dihydrofuran-2-carboxylate and its analogs, several strategies can be envisioned, leveraging well-established reaction classes.

Multi-component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. rsc.org These reactions are characterized by their high atom economy, procedural simplicity, and the ability to rapidly generate molecular diversity.

While not directly leading to dihydrofurans, the Biginelli reaction is a classic example of an acid-catalyzed three-component reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones. brainly.in This reaction typically involves the condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea (B124793). brainly.inorganic-chemistry.org The structural similarity of the β-ketoester component to precursors used in dihydrofuran synthesis makes the Biginelli reaction a relevant analogous system for understanding multi-component strategies in heterocycle formation.

The general Biginelli reaction can be represented as follows:

| Component 1 | Component 2 | Component 3 | Catalyst | Product |

| Aldehyde (e.g., Benzaldehyde) | β-Ketoester (e.g., Ethyl acetoacetate) | Urea/Thiourea | Acid (e.g., HCl, PTSA) | 3,4-Dihydropyrimidin-2(1H)-one/thione derivative |

Condensation Reactions

Condensation reactions are a fundamental class of reactions in organic synthesis where two molecules combine to form a larger molecule with the concurrent loss of a small molecule such as water or an alcohol.

The malonic ester synthesis is a versatile method for preparing carboxylic acids. wikipedia.org Diethyl malonate is a key reagent in this synthesis due to the acidity of the α-hydrogens, which allows for easy deprotonation and subsequent alkylation. askfilo.com A plausible, though not explicitly documented, pathway to a precursor of Ethyl 4,5-dihydrofuran-2-carboxylate could involve the reaction of diethyl malonate with chloroacetyl chloride.

The proposed reaction would likely proceed through the following steps:

Acylation: The enolate of diethyl malonate, generated by a suitable base, would react with chloroacetyl chloride in an acylation reaction.

Cyclization: Subsequent intramolecular cyclization, potentially via an enolate intermediate, could lead to the formation of a five-membered ring precursor.

Further transformation: This intermediate could then be converted to the desired Ethyl 4,5-dihydrofuran-2-carboxylate.

It is important to note that this is a hypothetical pathway, and the reaction conditions would need to be carefully optimized to favor the desired cyclization over competing side reactions.

Ethyl acetoacetate (B1235776) is another versatile building block in organic synthesis, known for its utility in the formation of various heterocyclic systems, including furans. britannica.com Its reaction with ethyl orthoformate, a source of a one-carbon unit, can lead to the formation of key intermediates for heterocycle synthesis. For instance, the condensation of ethyl acetoacetate with triethyl orthoformate is a key step in the preparation of ethyl 5-methylisoxazole-4-carboxylate. quora.com

A potential route to a dihydrofuran derivative could involve the reaction of ethyl acetoacetate with a suitable electrophile derived from ethyl orthoformate. The reaction of ethyl acetoacetate with alkenynes has been reported to produce 4,5-dihydrofuran derivatives. researchgate.netderbytelegraph.co.uk The general principle of using ethyl acetoacetate as a nucleophile in condensation and cyclization reactions is well-established and could be adapted for the synthesis of Ethyl 4,5-dihydrofuran-2-carboxylate. britannica.com

Catalytic Conversions from Biomass-Derived Precursors

The conversion of renewable biomass into valuable chemicals is a cornerstone of green chemistry. Furan (B31954) derivatives, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are key platform molecules that can be readily obtained from carbohydrates. mdpi.comresearchgate.net These furanic compounds can serve as starting materials for the synthesis of a wide range of chemicals, including Ethyl 4,5-dihydrofuran-2-carboxylate.

The general strategy involves the catalytic upgrading of these biomass-derived furans. For example, 2,5-furandicarboxylic acid (FDCA), a diacid that can be produced from HMF, is a valuable monomer for polymers. rsc.org The catalytic conversion of HMF to other furan derivatives like 2,5-diformylfuran (DFF) and 2,5-furandimethanol (B16202) (FDM) has also been extensively studied. researchgate.netnih.gov

A potential pathway to Ethyl 4,5-dihydrofuran-2-carboxylate from biomass could involve:

Production of Furfural or HMF: Dehydration of C5 or C6 sugars from lignocellulosic biomass.

Conversion to a Furan-2-carboxylate (B1237412) derivative: Oxidation of the aldehyde group of furfural or HMF to a carboxylic acid, followed by esterification.

Selective Reduction: Catalytic hydrogenation of the furan ring to the 4,5-dihydrofuran derivative.

This approach offers a sustainable alternative to traditional synthetic methods that rely on petroleum-based feedstocks. The development of efficient and selective catalysts for each step is crucial for the economic viability of this route. acs.orgrsc.org

Furfural-based Syntheses

Furfural, a versatile platform chemical derived from lignocellulosic biomass, serves as a valuable precursor for a wide array of heterocyclic compounds. rsc.orgbiomedres.us Its chemical structure, featuring an aldehyde group and a furan ring, allows for various transformations into higher value chemicals. rsc.org The synthesis of furan-2-carboxylates from furfural typically involves the oxidation of the aldehyde group to a carboxylic acid, followed by esterification.

One common route begins with the oxidation of furfural to 2-furoic acid. researchgate.net This transformation can be achieved using various oxidizing agents. Following the formation of 2-furoic acid, esterification with ethanol (B145695), often in the presence of an acid catalyst such as sulfuric acid, yields ethyl furan-2-carboxylate. rsc.orgresearchgate.net Subsequent selective hydrogenation of the furan ring would be required to produce Ethyl 4,5-dihydrofuran-2-carboxylate. While the literature extensively covers the synthesis of various furfural derivatives, the direct, high-yield synthesis of Ethyl 4,5-dihydrofuran-2-carboxylate from furfural is a multi-step process that hinges on the effective oxidation, esterification, and selective reduction of the furan moiety. nih.govjmchemsci.com

A notable multi-step synthesis starting from furoic acid, which is produced from furfural, involves consecutive bromination, esterification, carbonylation, and hydrolysis to produce 2,5-Furandicarboxylic acid (FDCA), showcasing the versatility of furfural-derived intermediates in the synthesis of complex furan compounds. researchgate.net In one instance, 5-bromo-furoic acid was refluxed in ethanol with concentrated H2SO4 to generate ethyl 5-bromo-furan-2-carboxylate with an 87% yield. rsc.org

| Step | Reactant | Reagent/Catalyst | Product | Yield |

| 1 | Furfural | Oxidizing Agent | 2-Furoic Acid | Variable |

| 2 | 2-Furoic Acid | Ethanol, H2SO4 | Ethyl furan-2-carboxylate | High |

| 3 | Ethyl furan-2-carboxylate | Reducing Agent | Ethyl 4,5-dihydrofuran-2-carboxylate | Variable |

5-(Chloromethyl)furfural (CMF) as a Precursor

5-(Chloromethyl)furfural (CMF) is another key bio-based platform molecule, which is considered in some aspects superior to 5-(hydroxymethyl)furfural (HMF) due to its ease of production and higher reactivity. mdpi.comrsc.org The chlorine atom in CMF is a good leaving group, facilitating a variety of nucleophilic substitution reactions. mdpi.com This makes CMF a valuable precursor for the synthesis of various furan derivatives, including esters of 5-substituted furan-2-carboxylic acids.

The synthesis of ethyl 5-(chloromethyl)furan-2-carboxylate from CMF has been described. escholarship.org This process involves the direct oxidation of the aldehyde group of CMF to a carboxyl group, which can then be esterified. For instance, CMF can be oxidized to 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC). escholarship.org This acid chloride can then be directly reacted with ethanol to yield ethyl 5-(chloromethyl)furan-2-carboxylate in good yields. escholarship.org This intermediate, which contains the core furan-2-carboxylate structure, can then be further modified to produce other derivatives. The production of CMF itself can be achieved with high yields from carbohydrate-rich biomass. google.com

| Precursor | Intermediate | Reagent | Product | Yield | Reference |

| CMF | CMFCC | t-BuOCl | Ethyl 5-(chloromethyl)furan-2-carboxylate | 82% (over two steps) | escholarship.org |

Rearrangement Reactions

Rearrangement of Ethyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate to Ethyl 3-Formyl-4,5-dihydrofuran-2-carboxylate

Information regarding the specific rearrangement of Ethyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate to Ethyl 3-Formyl-4,5-dihydrofuran-2-carboxylate is not extensively detailed in the surveyed scientific literature. However, rearrangements of related α-keto esters and diazo compounds are known, such as the acs.orgnih.gov-sigmatropic rearrangement of allylic ylides generated from ethyl diazoacetate. researchgate.net These types of reactions often involve the formation of an intermediate ylide followed by a concerted rearrangement to form a new carbon-carbon bond. While not a direct example, these related rearrangements highlight the chemical possibilities within similar molecular frameworks.

Ring-Closure and Cyclization Strategies

Enantioselective Organocatalyzed Consecutive Synthesis from α-Keto Esters and (Z)-β-Chloro-β-nitrostyrenes

A highly efficient method for the synthesis of alkyl 4,5-dihydrofuran-2-carboxylates involves an enantioselective organocatalyzed consecutive reaction. researchgate.netresearchgate.netthieme-connect.com This strategy combines a Michael addition and an intramolecular O-alkylation in a one-pot sequence. thieme-connect.com The reaction between α-keto esters and (Z)-(2-chloro-2-nitroethenyl)benzenes is catalyzed by a chiral organocatalyst, such as a thiourea-based catalyst, to afford the dihydrofuran products as single diastereomers with high enantiomeric excesses, ranging from 86% to 97%. researchgate.netthieme-connect.com

| Reactant 1 | Reactant 2 | Catalyst/Promoter | Product | Enantiomeric Excess |

| α-Keto Ester | (Z)-β-Chloro-β-nitrostyrene | (R,R)-Thiourea catalyst, DABCO | Alkyl 4,5-dihydrofuran-2-carboxylate | 86-97% |

Phosphine-Catalyzed Domino Reactions for Dihydrofurans

Phosphine-catalyzed domino reactions have emerged as a powerful tool for the construction of various heterocyclic systems, including dihydrofurans. acs.orgnih.gov These reactions often proceed through a sequence of transformations in a single operation, offering high efficiency and stereoselectivity. acs.org One such approach involves the reaction of allenoates with Nazarov reagents, catalyzed by a phosphine (B1218219), to construct highly functionalized 2,3-dihydrofuran (B140613) skeletons. nih.gov

In these domino reactions, the phosphine catalyst initially reacts with one of the starting materials to form a reactive intermediate, such as a zwitterion or an ylide. This intermediate then participates in a cascade of reactions, including Michael additions and intramolecular cyclizations, to afford the final dihydrofuran product. The versatility of phosphine catalysis allows for the synthesis of a wide range of substituted dihydrofurans by varying the starting materials and reaction conditions. researchgate.net While not exclusively for Ethyl 4,5-dihydrofuran-2-carboxylate, these methods are broadly applicable to the synthesis of the dihydrofuran core structure. nih.gov

| Reaction Type | Reactants | Catalyst | Product | Reference |

| Domino Reaction | Allenoates, Nazarov Reagents | Phosphine | Conjugated 2,3-dihydrofurans | nih.gov |

| Domino Reaction | Salicyl N-thiophosphinyl imines, Allylic carbonates | PPh3 | trans-2,3-Dihydrobenzofurans | acs.org |

Stereoselective Synthesis

Achieving control over the spatial arrangement of atoms is a critical aspect of modern organic synthesis, particularly in the preparation of chiral molecules like many dihydrofuran derivatives. Stereoselective methods are paramount for producing enantiomerically pure or diastereomerically enriched products.

Enantioselective Approaches

The enantioselective synthesis of alkyl 4,5-dihydrofuran-2-carboxylates has been successfully achieved through organocatalyzed consecutive reactions. A notable approach involves the reaction between α-keto esters and (Z)-β-chloro-β-nitrostyrenes. This sequence is initiated by a Michael addition, catalyzed by a chiral thiourea catalyst, followed by an intramolecular O-alkylation promoted by a base to yield the target dihydrofuran structure.

One highly effective catalyst for the initial Michael addition is the (R,R)-Takemoto catalyst (a type of thiourea catalyst, often abbreviated as TUC). The subsequent cyclization is typically facilitated by an organic base such as 1,4-diazabicyclo[2.2.2]octane (DABCO). This dual-catalyst system ensures that the reaction proceeds smoothly to furnish the desired products as single diastereomers with high levels of enantiomeric excess, ranging from 86% to 97%. researchgate.net

The reaction demonstrates good scope with respect to the substituents on the nitrostyrene (B7858105) and the α-keto ester, allowing for the synthesis of a variety of optically active 4,5-dihydrofuran-2-carboxylates.

Table 1: Enantioselective Synthesis of Alkyl 4,5-dihydrofuran-2-carboxylates

Diastereoselective Control

In the synthesis of dihydrofurans with multiple stereocenters, controlling the relative stereochemistry is as crucial as controlling the absolute stereochemistry. Many modern synthetic methods for 4,5-dihydrofuran derivatives exhibit excellent diastereoselectivity.

For instance, the aforementioned organocatalyzed reaction for enantioselective synthesis also provides the products as single diastereomers. researchgate.net This high level of diastereocontrol is a key feature of the domino Michael-alkylation strategy. Similarly, other approaches have been developed that yield trans-4,5-dihydrofurans with excellent diastereomeric ratios (dr >99%). researchgate.net

These methods often rely on the thermodynamic stability of the trans isomer or on a kinetically controlled cyclization step where steric interactions in the transition state favor the formation of one diastereomer over the other. The ability to selectively generate a single diastereomer simplifies purification and is a hallmark of an efficient synthetic protocol.

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of complex molecules like ethyl 4,5-dihydrofuran-2-carboxylate.

One-Pot Methodologies

One such example is a DNA-compatible one-pot multi-component synthesis of multi-substituted dihydrofurans via a pyridinium (B92312) ylide-mediated cyclization. rsc.org This method is particularly significant as it operates under mild conditions suitable for DNA-encoded library synthesis. Another approach involves a one-pot multicomponent reaction for synthesizing furan derivatives, showcasing the versatility of this strategy. researchgate.netresearchgate.net These methodologies exemplify the efficiency and atom economy achievable through one-pot processes.

Solvent-Free Conditions

Eliminating organic solvents, which are often volatile, flammable, and toxic, is a major goal of green chemistry. While completely solvent-free reactions are not always feasible, the development of metal-free syntheses that can be performed under such conditions is a significant advancement.

A general protocol for the synthesis of multisubstituted dihydrofurans has been demonstrated under a metal-free regime. acs.org In this method, the reaction pathway can be switched between the formation of 2,3-dihydrofurans and 4,5-dihydrofurans simply by changing the solvent and base, highlighting a move towards more environmentally benign conditions by avoiding heavy metal catalysts. acs.org

Microwave-Assisted Synthesis (for related compounds)

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity. The use of microwave irradiation for the synthesis of dihydrofuran derivatives has been reported.

Table 2: Mentioned Chemical Compounds

Reactivity and Mechanistic Studies of Ethyl 4,5 Dihydrofuran 2 Carboxylate and Its Analogues

Transformation Reactions of the Dihydrofuran Core

The reactivity of the dihydrofuran core is dominated by the enol ether double bond (C2=C3). This functionality can undergo a variety of transformations, including oxidation, reduction, and nucleophilic attack, leading to a diverse range of saturated and functionalized heterocyclic products.

The double bond in the dihydrofuran ring is susceptible to oxidation by various reagents, leading to products such as epoxides, diols, or ring-opened compounds. The specific outcome depends on the oxidant and reaction conditions used.

One key oxidation pathway is epoxidation. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) can convert the double bond into an epoxide. This resulting epoxide is a valuable synthetic intermediate, susceptible to ring-opening by nucleophiles to create trans-substituted tetrahydrofurans.

Another significant oxidation reaction involves cleavage of the double bond. Ozonolysis, followed by a reductive or oxidative workup, can break the C2-C3 bond to yield various carbonyl compounds. Additionally, strong oxidants can lead to ring-opening and the formation of dicarboxylic acids or other linear products. Studies on the oxidation of dihydrofurans with cerium(IV) in aqueous solutions have shown that the reaction proceeds via an electron transfer mechanism, leading to the formation of radical cations that subsequently react with water to yield ring-opened products. iaea.org

Electrochemical oxidation also provides a method for functionalizing the dihydrofuran ring. For instance, the electrochemical oxidation of furan (B31954) derivatives in methanol (B129727) can lead to the formation of 2,5-dimethoxy-2,5-dihydrofurans, demonstrating a method of adding functionality across the furan system which can be conceptually applied to dihydrofurans. researchgate.net

Table 1: Summary of Oxidation Reactions of the Dihydrofuran Core

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Epoxidation | m-CPBA, Peroxyacetic acid | Epoxide (Oxabicyclo[3.1.0]hexane derivative) |

| Dihydroxylation | OsO₄, KMnO₄ (cold, dilute) | cis-Diol (Tetrahydrofuran-2,3-diol derivative) |

| Oxidative Cleavage | O₃; then H₂O₂ or KMnO₄ (hot) | Ring-opened dicarboxylic acid derivatives |

The double bond and the ester group of ethyl 4,5-dihydrofuran-2-carboxylate can be reduced under various conditions. The selective reduction of one group over the other is a key synthetic challenge.

Catalytic hydrogenation is the most common method for reducing the carbon-carbon double bond. Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere, the dihydrofuran ring can be saturated to form the corresponding ethyl tetrahydrofuran-2-carboxylate. This reaction is typically highly efficient and stereospecific, resulting in a syn-addition of hydrogen across the double bond. The hydrogenation of furan derivatives to their saturated tetrahydrofuran (B95107) counterparts is a well-established industrial process, and similar catalytic systems (e.g., Co, Cu, Ni-based catalysts) are effective for this transformation. mdpi.commdpi.com

A modern alternative to transition metal catalysis is metal-free transfer hydrogenation. nih.gov This can be achieved using systems like an electrophilic phosphonium (B103445) cation, which catalyzes the dehydrocoupling of a silane (B1218182) with a hydrogen donor (like an amine or alcohol) to generate H₂ in situ or directly transfer hydrogen to the olefin. nih.gov This method offers a milder, metal-free pathway to reduce the double bond of the dihydrofuran ring.

Reduction of the ester group to a primary alcohol can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reagent will typically reduce both the ester and the double bond. To selectively reduce the ester while preserving the double bond, a two-step process involving protection of the double bond followed by reduction and deprotection might be necessary.

Table 2: Summary of Reduction Reactions

| Target Group | Reagent(s) | Product |

|---|---|---|

| C=C Double Bond | H₂, Pd/C (or PtO₂, Raney Ni) | Ethyl tetrahydrofuran-2-carboxylate |

| C=C Double Bond | Silane, Phosphonium catalyst | Ethyl tetrahydrofuran-2-carboxylate nih.gov |

Nucleophilic substitution can occur at two primary sites: the carbonyl carbon of the ester group and the C5 position of the dihydrofuran ring, which is analogous to an acetal (B89532) carbon.

Reactions at the Ethoxy Group: The ethyl ester functionality can undergo typical ester substitution reactions.

Hydrolysis: Treatment with aqueous acid or base (saponification) will hydrolyze the ester to the corresponding carboxylic acid, 4,5-dihydrofuran-2-carboxylic acid.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst will exchange the ethoxy group for a different alkoxy group.

Amidation: Reaction with ammonia (B1221849) or a primary/secondary amine can convert the ester into the corresponding amide.

These reactions proceed via the standard nucleophilic acyl substitution mechanism. psu.edu

Reactions at the Dihydrofuran Ring: The C5 position of the dihydrofuran ring can be susceptible to nucleophilic attack, especially if a leaving group is present or if the reaction is acid-catalyzed. For example, in related 2-amino-5-(2-aryl-2-oxoethylidene)-4-oxo-4,5-dihydrofuran-3-carboxylates, reaction with alcohols in the presence of acid leads to the formation of 5-alkoxy derivatives. researchgate.net This suggests that under acidic conditions, the ring oxygen can be protonated, making the C5 carbon electrophilic and prone to attack by nucleophiles like alcohols or water.

Derivatization Reactions

Ethyl 4,5-dihydrofuran-2-carboxylate serves as a versatile starting material for the synthesis of more complex molecules. Derivatization can target the ester functionality, the double bond, or use the entire molecule as a scaffold in multicomponent reactions.

Standard derivatization techniques used for analytical purposes, such as gas chromatography, can be applied. These include silylation, acylation, and alkylation of any active hydrogen that might be introduced, for example, after hydrolysis of the ester to a carboxylic acid. researchgate.netlibretexts.org

More profound synthetic transformations can also be achieved.

Ester Modification: As discussed in section 3.1.3, the ester can be converted into a wide range of amides, other esters, or the carboxylic acid. The resulting acid can then be used in further reactions, such as conversion to an acyl chloride or participation in coupling reactions.

Double Bond Functionalization: The double bond can be functionalized to introduce new reactive handles. For example, bromination would yield a dibromo-tetrahydrofuran derivative, which could undergo subsequent elimination or substitution reactions.

Use as a Building Block: The conjugated system can act as a Michael acceptor or a dienophile in cycloaddition reactions. For instance, its reaction with dienes in a Diels-Alder reaction could lead to complex bicyclic ether systems. The core structure is analogous to intermediates used in the synthesis of other heterocyclic systems like thiazoles or pyrimidines, showcasing its potential as a precursor in broader synthetic campaigns. google.com

Table 3: Potential Derivatization Strategies

| Reactive Site | Reaction Type | Reagent(s) | Resulting Derivative Class |

|---|---|---|---|

| Ester Group | Hydrolysis | NaOH or H₃O⁺ | Carboxylic acid |

| Ester Group | Amidation | R₂NH | Amide |

| C=C Double Bond | Halogenation | Br₂, Cl₂ | Dihalo-tetrahydrofuran |

| C=C Double Bond | Diels-Alder | Conjugated diene | Bicyclic ether |

Acylation Reactions

Acylation, particularly Friedel-Crafts acylation, is a fundamental method for introducing an acyl group into an aromatic or heterocyclic ring, forming a C-C bond and producing ketones. organic-chemistry.org This electrophilic aromatic substitution reaction typically involves the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid catalyst. nih.govrsc.org The catalyst, commonly aluminum chloride (AlCl₃), activates the acylating agent by forming a highly electrophilic acylium ion intermediate. organic-chemistry.org

However, the furan ring is sensitive and prone to polymerization under classical strong Lewis acid conditions. researchgate.net Consequently, milder catalysts and conditions are often required for the successful acylation of furan derivatives. Research has focused on developing more benign and efficient catalytic systems. For instance, a heterogeneous catalyst couple consisting of aluminum dodecatungstophosphate (AlPW₁₂O₄₀) and magnesium hydroxide (B78521) (Mg(OH)₂) has been used for the direct, regioselective acylation of furan with various carboxylic acids, producing 2-furyl ketones in good to excellent yields under mild, solvent-free conditions. researchgate.net

An innovative gas-phase catalytic approach involves the cross-ketonization of methyl 2-furoate with carboxylic acids (such as acetic, propionic, or butyric acid) over a zirconium dioxide (ZrO₂) catalyst. rsc.org This continuous-flow method selectively yields valuable acyl furans, presenting a greener alternative to traditional liquid-phase Friedel-Crafts reactions. rsc.org The process achieved high selectivity (87%) for 2-acetyl furan at a 90% conversion of methyl 2-furoate. rsc.org

| Furan Derivative | Acylating Agent | Catalyst | Key Findings | Reference |

|---|---|---|---|---|

| Furan | Various Carboxylic Acids | AlPW₁₂O₄₀ / Mg(OH)₂ | Regioselective production of 2-furyl ketones in good to excellent yields under mild, solvent-free conditions. | researchgate.net |

| Methyl 2-furoate | Acetic Acid | ZrO₂ (gas-phase) | Achieved 87% selectivity for 2-acetyl furan at 90% conversion; a greener alternative to traditional methods. | rsc.org |

| 2-Methylfuran | n-Octanoic Anhydride | Al-MCM-41 | Reaction follows an Eley-Rideal mechanism with an apparent activation energy of 15.5 kcal/mol. | osti.gov |

Esterification of Substituted Furan-2-carboxylates

The synthesis of furan-2-carboxylate (B1237412) esters can be achieved through several established methods, primarily the acid-catalyzed esterification of the corresponding carboxylic acid (Fischer-Speier esterification) or by nucleophilic substitution reactions.

A common route involves the direct reaction of a furan-2-carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. dntb.gov.ua

Alternatively, furan-2-carboxylates can be synthesized via a nucleophilic substitution (S-N-2) mechanism. This pathway is exemplified by a one-pot synthesis where furfural (B47365) is first oxidized to furoic acid using a copper(I) chloride catalyst. mdpi.com Without isolation, the furoic acid is deprotonated by a base like potassium carbonate to form the potassium furoate salt. The resulting carboxylate anion then acts as a nucleophile, attacking an alkyl halide (e.g., 7-bromo-1-heptene) to displace the halide and form the final ester product. mdpi.com This method avoids the need for strong acidic conditions and allows for the synthesis to proceed efficiently from readily available starting materials. mdpi.com

Carbonyl Addition Reactions (e.g., Reformatsky-type)

The ester group in ethyl 4,5-dihydrofuran-2-carboxylate and its analogues is susceptible to nucleophilic addition reactions, particularly with organometallic reagents.

Reformatsky Reaction: The Reformatsky reaction is a classic carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. wikipedia.orgthermofisher.com The key step is the oxidative insertion of zinc into the carbon-halogen bond of the α-halo ester, which forms an organozinc intermediate known as a Reformatsky enolate. wikipedia.org This enolate is less reactive than Grignard reagents or lithium enolates, which prevents it from reacting with the ester group of another molecule. wikipedia.org The enolate then adds to a carbonyl compound to form a β-hydroxy ester after an acidic workup. theaic.org This reaction has been applied successfully to furan aldehydes. For example, a highly enantioselective Reformatsky reaction between 2-furaldehyde and ethyl iodoacetate, mediated by Me₂Zn and a chiral prolinol ligand, yields (S)-ethyl-3-(furan-2-yl)-3-hydroxypropanoate with high yield and enantiomeric excess. acs.org

Grignard Reaction: Grignard reagents (R-Mg-X) are powerful nucleophiles that readily react with esters. wikipedia.orglibretexts.org Unlike the single addition seen in the Reformatsky reaction with aldehydes/ketones, the reaction of a Grignard reagent with an ester like ethyl furan-2-carboxylate involves a double addition. The first equivalent of the Grignard reagent adds to the ester's carbonyl group to form a tetrahedral intermediate. udel.eduleah4sci.com This intermediate is unstable and collapses, eliminating the ethoxide leaving group to form a ketone intermediate. udel.eduleah4sci.com This newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent, resulting in a tertiary alcohol after acidic workup. libretexts.orgleah4sci.com

Knoevenagel Condensations (for furylogous malonate esters)

The Knoevenagel condensation is a modification of the aldol (B89426) condensation, involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., diethyl malonate, malonic acid, ethyl acetoacetate). wikipedia.orgresearchgate.net The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org

The mechanism proceeds in three main steps:

Deprotonation: The base abstracts an acidic α-proton from the active methylene compound to form a resonance-stabilized enolate ion. purechemistry.org

Nucleophilic Addition: The nucleophilic enolate attacks the carbonyl carbon of the aldehyde or ketone, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate. researchgate.netpurechemistry.org

Dehydration: The alkoxide is protonated to form an aldol-type adduct, which then undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product. thermofisher.comorganic-chemistry.org

This reaction is highly relevant in furan chemistry, particularly for the condensation of furan-2-carboxaldehydes (furfurals) with active methylene compounds. nih.govresearchgate.net For example, substituted furan-2-carboxaldehydes react with hippuric acid in the presence of potassium acetate (B1210297) and acetic anhydride (an Erlenmeyer-Plöchl variation of the Knoevenagel condensation) to produce azlactones. nih.gov Furthermore, the Feist–Benary furan synthesis, a method for preparing substituted furans, incorporates a Knoevenagel condensation step in its mechanism. wikipedia.org

Mechanistic Investigations of Catalytic Pathways

Catalysis is central to the synthesis and transformation of furan derivatives, enabling efficient and selective reactions. Mechanistic studies aim to understand the role of the catalyst and identify key intermediates, which is crucial for optimizing reaction conditions and developing new synthetic routes.

Role of Catalysts in Reaction Mechanisms

Catalysts play a multifaceted role in the reactions of furan-2-carboxylates and their precursors, influencing reaction rates, selectivity, and pathways.

Lewis Acid Catalysts: In Friedel-Crafts acylation, Lewis acids like AlCl₃ or ZrO₂ activate the acylating agent (acyl halide or anhydride) by coordinating to a carbonyl oxygen or halogen, which generates a highly electrophilic acylium ion. nih.govrsc.org This intermediate is then attacked by the electron-rich furan ring. Milder, solid acid catalysts are preferred for sensitive furan substrates to prevent polymerization. researchgate.net

Transition Metal Catalysts: Transition metals are vital in various transformations. Palladium catalysts are crucial for carbonylation reactions, such as the conversion of ethyl 5-bromo-furan-2-carboxylate into a dicarboxylate derivative, a key step in synthesizing 2,5-furandicarboxylic acid (FDCA) from furoic acid. researchgate.net Copper(I) chloride has been shown to catalyze the oxidation of furfural to furoic acid, proceeding through a radical mechanism initiated by the homolytic cleavage of a hydroperoxide. mdpi.com

Gold Catalysts: Supported gold nanoparticles have emerged as highly effective catalysts for the selective oxidation of biomass-derived compounds like 5-hydroxymethylfurfural (B1680220) (HMF). tue.nltue.nl The choice of support material (e.g., hydroxyapatite, CeO₂) is critical. By using a non-acidic or basic support, the reaction pathway can be controlled to selectively produce intermediates like 5-formylfuran-2-carboxylic acid (FFCA) while preventing over-oxidation to FDCA. tue.nl

Base Catalysts: Bases are essential in reactions that require the formation of a nucleophile through deprotonation. In Knoevenagel condensations, weak amines like piperidine (B6355638) or pyridine (B92270) facilitate the formation of the enolate from the active methylene compound. wikipedia.orgthermofisher.com In S-N-2 esterification, a base such as potassium carbonate is used to deprotonate the carboxylic acid, forming a nucleophilic carboxylate anion. mdpi.com

Identification of Key Intermediates

Elucidating reaction mechanisms often hinges on the identification and characterization of transient intermediates.

In the synthesis of polysubstituted furans from sulfur ylides and acetylenic esters, a detailed mechanistic pathway involving several key intermediates has been proposed. The reaction initiates with a Michael addition to form an initial adduct (Intermediate A ), which then undergoes intramolecular cyclization to yield a zwitterionic intermediate (Intermediate B ). This is followed by a 4π ring-opening to generate an enolate intermediate (Intermediate C ), which ultimately cyclizes and eliminates dimethyl sulfide (B99878) to afford the furan product. rsc.org

In the catalytic aerobic oxidation of 5-hydroxymethylfurfural (HMF) to the valuable polymer monomer 2,5-furandicarboxylic acid (FDCA), the reaction proceeds through a well-defined cascade mechanism. The key identified intermediates are 5-hydroxymethylfuran-2-carboxylic acid (HMFCA) and 5-formylfuran-2-carboxylic acid (FFCA) . tue.nl The reaction begins with the oxidation of the aldehyde group of HMF to yield HMFCA, followed by the oxidation of the hydroxyl group to give FFCA, which is finally oxidized to FDCA. tue.nl

In the Reformatsky reaction, the crucial intermediate is the organozinc reagent , also known as the Reformatsky enolate. wikipedia.org This species is formed by the oxidative addition of zinc metal into the carbon-halogen bond of an α-halo ester and serves as the key nucleophile in the subsequent addition to a carbonyl group. wikipedia.orgthermofisher.com

| Reaction Type | Starting Materials | Key Intermediates | Final Product Type | Reference |

|---|---|---|---|---|

| Furan Synthesis | Sulfur ylide + Acetylenic ester | Michael adduct, Zwitterion, Enolate | Polysubstituted furan | rsc.org |

| HMF Oxidation | 5-Hydroxymethylfurfural (HMF) | HMFCA, FFCA | 2,5-Furandicarboxylic acid (FDCA) | tue.nl |

| Reformatsky Reaction | α-Halo ester + Aldehyde/Ketone | Reformatsky enolate (organozinc) | β-Hydroxy ester | wikipedia.org |

| Friedel-Crafts Acylation | Furan + Acyl halide/anhydride | Acylium ion | Acyl furan | organic-chemistry.org |

| Knoevenagel Condensation | Aldehyde/Ketone + Active methylene compound | Enolate ion | α,β-Unsaturated compound | purechemistry.org |

Kinetic and Deuterium-Labeling Studies

While specific kinetic and deuterium-labeling studies exclusively focused on Ethyl 4,5-dihydrofuran-2-carboxylate are not extensively documented in publicly available literature, the reactivity and mechanistic pathways of analogous furan and dihydrofuran derivatives have been investigated using these methods. These studies provide a framework for understanding the potential behavior of Ethyl 4,5-dihydrofuran-2-carboxylate in various chemical transformations.

Kinetic studies on related furan compounds have been instrumental in quantifying their reactivity. For instance, investigations into the gas-phase reactions of hydroxyl radicals with furan and its alkylated analogues have provided valuable rate constants. These studies reveal how the substitution pattern on the furan ring influences the reaction kinetics, which is crucial for understanding the atmospheric chemistry and combustion of furanic biofuels.

Deuterium-labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of hydrogen atoms throughout a chemical process. The kinetic isotope effect (KIE), a change in the rate of a reaction when a hydrogen atom is replaced by a deuterium (B1214612) atom, can provide insight into bond-breaking and bond-forming steps in the rate-determining step of a reaction.

In the context of furan derivatives, deuterium labeling has been employed to unravel complex reaction pathways. For example, in the electrochemical synthesis of α,β-unsaturated esters from furfurylated ethylene (B1197577) glycols, deuterium-labeling experiments were crucial in supporting a proposed mechanism. These studies helped to confirm the pathway of ester formation, providing evidence for the specific bond cleavages and rearrangements occurring during the reaction.

To illustrate the type of data obtained from such studies, the following tables present kinetic data from a study on the reaction of a furan-based bis(2-oxazoline) with a carboxylic acid, and a hypothetical table for a deuteration reaction, as specific data for Ethyl 4,5-dihydrofuran-2-carboxylate is not available.

Table 1: Reaction Rate Constants for the Polymerization of 2,5-Bis(4,5-dihydrooxazol-2-yl)furan with Sebacic Acid

| Reaction | Rate Constant (k) | Temperature (°C) |

|---|---|---|

| Ring-opening reaction | k1 | Not specified |

| Branching reaction | k2 | Not specified |

This table illustrates the comparison of reaction rates in a polymerization involving a furan derivative. The study noted that the rate of the ring-opening reaction (k1) is significantly higher than the rate of the branching reaction (k2) in the absence of a catalyst.

Table 2: Illustrative Deuterium Incorporation in a Hypothetical Reaction of a Dihydrofuran Derivative

| Position of Deuterium Label | Starting Material %D | Product %D |

|---|---|---|

| C-3 | 98% | 97% |

| C-4 | 0% | 5% |

| C-5 | 98% | 96% |

This hypothetical data illustrates how deuterium labeling can be used to track the movement or exchange of hydrogen atoms during a reaction, providing mechanistic insights.

These examples of kinetic and deuterium-labeling studies on related furan and dihydrofuran structures underscore the importance of these methods in understanding reaction mechanisms and reactivity. While direct studies on Ethyl 4,5-dihydrofuran-2-carboxylate are needed, the principles and techniques applied to its analogues provide a solid foundation for future investigations into its chemical behavior.

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

One-dimensional NMR spectra offer primary evidence for the presence and environment of hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of Ethyl 4,5-dihydrofuran-2-carboxylate displays distinct signals corresponding to each unique proton environment. The ethyl ester group is characterized by a quartet at approximately 4.19 ppm, corresponding to the methylene (B1212753) protons (-OCH₂-), and a triplet at around 1.28 ppm for the methyl protons (-CH₃). The protons on the dihydrofuran ring appear as two triplets: one at approximately 4.41 ppm for the two protons at the C5 position adjacent to the ring oxygen, and another at about 2.85 ppm for the two protons at the C4 position. The vinylic proton at the C3 position is observed as a triplet at 6.04 ppm.

¹H NMR Spectroscopic Data for Ethyl 4,5-dihydrofuran-2-carboxylate (in CDCl₃)

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -OCH₂CH₃ | 1.28 | Triplet | 7.1 | 3H |

| -OCH₂CH₃ | 4.19 | Quartet | 7.1 | 2H |

| H-3 | 6.04 | Triplet | 2.7 | 1H |

| H-4 | 2.85 | Triplet of Triplets (tt) | 9.5, 2.7 | 2H |

| H-5 | 4.41 | Triplet | 9.5 | 2H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester group is typically found furthest downfield, around 163.6 ppm. The carbons of the double bond (C2 and C3) appear at approximately 152.0 ppm and 115.1 ppm, respectively. The methylene carbons of the dihydrofuran ring, C4 and C5, are observed at 28.5 ppm and 71.0 ppm. For the ethyl group, the methylene carbon (-OCH₂-) resonates at about 60.4 ppm, while the methyl carbon (-CH₃) is found at 14.3 ppm.

¹³C NMR Spectroscopic Data for Ethyl 4,5-dihydrofuran-2-carboxylate (in CDCl₃)

| Carbon Position | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 163.6 |

| C-2 | 152.0 |

| C-3 | 115.1 |

| C-4 | 28.5 |

| C-5 | 71.0 |

| -OCH₂CH₃ | 60.4 |

| -OCH₂CH₃ | 14.3 |

Two-dimensional NMR experiments, such as the Heteronuclear Multiple Bond Correlation (HMBC) experiment, are crucial for establishing the connectivity between different parts of the molecule. In the HMBC spectrum of Ethyl 4,5-dihydrofuran-2-carboxylate, correlations are observed between the vinylic proton H-3 and the carbons C-2, C-4, and C-5, confirming the placement of the double bond. Furthermore, correlations between the methylene protons of the ethyl group and the ester carbonyl carbon verify the ester functionality.

The observed chemical shifts are consistent with the electronic environment of the nuclei. The protons at C5 are significantly deshielded due to the adjacent electron-withdrawing oxygen atom of the furan (B31954) ring. Similarly, the vinylic proton at C3 is deshielded by the double bond and the nearby ester group. In the ¹³C NMR spectrum, the carbonyl carbon and the olefinic carbons (C2 and C3) exhibit downfield shifts characteristic of sp²-hybridized carbons in electron-poor environments.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing valuable information about the functional groups present.

The FT-IR spectrum of Ethyl 4,5-dihydrofuran-2-carboxylate shows characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is observed around 1715 cm⁻¹, which is indicative of the C=O stretching vibration of the α,β-unsaturated ester. The C=C double bond stretching vibration appears at approximately 1640 cm⁻¹. The spectrum also features strong bands in the region of 1300-1000 cm⁻¹ corresponding to the C-O stretching vibrations of the ester and the dihydrofuran ring ether linkage.

Key FT-IR Bands for Ethyl 4,5-dihydrofuran-2-carboxylate

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Ester) | ~1715 | Strong |

| C=C Stretch | ~1640 | Medium |

| C-O Stretch (Ester/Ether) | 1300-1000 | Strong |

FT-Raman spectroscopy provides complementary information to FT-IR. For Ethyl 4,5-dihydrofuran-2-carboxylate, the Raman spectrum would be expected to show a strong band for the C=C stretching vibration due to the polarizability change of this bond. The C=O stretch would also be present, although typically weaker than in the IR spectrum.

Vibrational Assignments and Theoretical Comparisons

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides crucial information about the functional groups present in a molecule. The experimental spectrum of Ethyl 4,5-dihydrofuran-2-carboxylate would be expected to show characteristic absorption bands for the C=C double bond of the dihydrofuran ring, the C=O stretch of the ester, C-O stretching vibrations of the ether and ester groups, and various C-H stretching and bending modes.

For a detailed and accurate assignment of these vibrational modes, experimental data is often compared with theoretical calculations. Density Functional Theory (DFT) calculations, typically using a basis set such as B3LYP/6-311G(d,p), are employed to compute the optimized molecular geometry and the corresponding vibrational frequencies. The calculated frequencies are often scaled to correct for anharmonicity and systematic errors in the theoretical model. This comparison allows for a confident assignment of even complex vibrational modes in the fingerprint region.

Table 4.1: Hypothetical Vibrational Assignments for Ethyl 4,5-dihydrofuran-2-carboxylate

| Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Assignment |

| ~3100 | Data not available | =C-H Stretch |

| ~2980 | Data not available | C-H Asymmetric Stretch (CH₃) |

| ~2940 | Data not available | C-H Asymmetric Stretch (CH₂) |

| ~2870 | Data not available | C-H Symmetric Stretch (CH₃) |

| ~1725 | Data not available | C=O Stretch (Ester) |

| ~1640 | Data not available | C=C Stretch (Ring) |

| ~1460 | Data not available | C-H Bend (CH₂) |

| ~1370 | Data not available | C-H Bend (CH₃) |

| ~1250 | Data not available | C-O Stretch (Ester) |

| ~1080 | Data not available | C-O-C Stretch (Ring Ether) |

Note: This table is illustrative and based on typical values for the listed functional groups. Actual data for the target compound is not available.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) for Molecular Formula Determination

HRESI-MS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For Ethyl 4,5-dihydrofuran-2-carboxylate (C₇H₁₀O₃), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value. A match within a very small tolerance (typically < 5 ppm) confirms the elemental composition and, by extension, the molecular formula. For instance, the calculated exact mass for [C₇H₁₁O₃]⁺ is 143.0703 Da. An experimental HRESI-MS measurement yielding a value extremely close to this would serve as strong evidence for the C₇H₁₀O₃ formula.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure. For Ethyl 4,5-dihydrofuran-2-carboxylate, the molecular ion peak (M⁺) at m/z 142 would be expected. Key fragmentation pathways would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) to give a fragment at m/z 97, or the loss of an ethyl radical (-C₂H₅, 29 Da) followed by CO₂ (44 Da). The fragmentation pattern provides a fingerprint that can be used to identify the compound and confirm the connectivity of its atoms.

X-ray Diffraction (XRD) Studies

X-ray diffraction on a single crystal is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state.

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

If suitable single crystals of Ethyl 4,5-dihydrofuran-2-carboxylate can be grown, XRD analysis would yield precise data on bond lengths, bond angles, and torsion angles. It would also determine the crystal system, space group, and unit cell dimensions, providing insight into how the molecules pack together in the crystal lattice. Studies on related dihydrofurylsilanes have shown that these five-membered rings can be nearly planar. nist.gov

Table 4.2: Illustrative Crystallographic Data Parameters

| Parameter | Value |

| Chemical formula | C₇H₁₀O₃ |

| Formula weight | 142.15 g/mol |

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| R-factor (%) | Data not available |

Note: This table represents the type of data obtained from a single-crystal XRD experiment. No actual crystallographic data for the target compound has been published.

Conformational Analysis from Crystal Data

The data from single-crystal XRD allows for a detailed conformational analysis. For Ethyl 4,5-dihydrofuran-2-carboxylate, this would involve determining the conformation of the five-membered dihydrofuran ring. Five-membered rings are typically not perfectly planar and often adopt either an "envelope" or "twist" conformation to relieve ring strain. The analysis would identify which atom, if any, deviates from the plane formed by the other four atoms. Furthermore, the orientation of the ethyl carboxylate substituent relative to the ring would be precisely determined, including the key torsion angles that define its spatial arrangement. This information is critical for understanding steric effects and potential intermolecular interactions within the crystal.

UV-Visible Spectroscopy4.5.1. Electronic Excitation Studies and Absorption Wavelengths 4.5.2. Frontier Molecular Orbital (FMO) Transitions (HOMO-LUMO)

Further research, including new experimental studies or computational analyses, would be required to elucidate the specific electronic properties of Ethyl 4,5-dihydrofuran-2-carboxylate and provide the data necessary to fulfill the requested detailed article.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigations specifically for the compound Ethyl 4,5-dihydrofuran-2-carboxylate are not present in the public domain. While the methodologies outlined—such as Density Functional Theory (DFT) calculations, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) surface analysis—are standard computational chemistry techniques, their application to this particular molecule has not been published in the accessible literature.

Therefore, it is not possible to provide the specific data, research findings, and detailed analysis requested for the following sections and subsections:

Computational Chemistry and Theoretical Investigations5.1. Density Functional Theory Dft Calculations5.1.1. Geometry Optimization and Molecular Structure Prediction5.1.2. Harmonic Vibrational Frequencies Calculation5.1.3. Electronic Properties Analysis Homo Lumo, Electronegativity, Hardness, Electrophilicity 5.1.4. Natural Bond Orbital Nbo Analysis for Stability and Delocalization5.1.5. Molecular Electrostatic Potential Mep Surface Analysis5.1.6. Mulliken Atomic Charge Analysis

Density Functional Theory (DFT) Calculations

Thermodynamic Property Computations

The thermodynamic properties of a molecule are fundamental to understanding its stability and reactivity. Computational methods, particularly DFT, are frequently used to calculate key thermodynamic parameters such as the enthalpy of formation, entropy, and Gibbs free energy. These calculations are typically performed for the molecule in its optimized geometric state in the gaseous phase.

While specific computational studies detailing the comprehensive thermodynamic properties of Ethyl 4,5-dihydrofuran-2-carboxylate are not extensively documented in publicly available literature, the general approach involves geometric optimization of the molecular structure followed by frequency calculations. These frequencies are then used to compute the vibrational, rotational, and translational contributions to the thermodynamic functions. Such studies on related furan (B31954) derivatives have been performed to determine their stability and potential reaction pathways. For instance, research on similar furan carboxylic acids has utilized experimental data in conjunction with additive schemes to calculate enthalpies of formation in the gaseous state.

Table 1: Representative Thermodynamic Parameters Amenable to Computation

This table illustrates the types of thermodynamic data that can be generated for Ethyl 4,5-dihydrofuran-2-carboxylate through computational chemistry. Actual values require specific theoretical studies.

| Thermodynamic Property | Description | Typical Computational Method |

|---|---|---|

| Enthalpy of Formation (ΔHf°) | The change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. | DFT (e.g., B3LYP), Composite methods (e.g., G3, G4) |

| Standard Entropy (S°) | The absolute entropy of one mole of a substance at a standard state (usually 298.15 K and 1 atm). | Frequency calculations following DFT optimization |

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to predict the electronic absorption spectra (UV-Vis) of molecules. It calculates the excitation energies, which correspond to the wavelengths of light a molecule absorbs, and the oscillator strengths, which relate to the intensity of the absorption. This technique is invaluable for interpreting experimental spectra and understanding the electronic transitions occurring within a molecule, such as π → π* or n → π* transitions.

For Ethyl 4,5-dihydrofuran-2-carboxylate, a TD-DFT calculation would involve first optimizing the ground-state geometry of the molecule. Subsequently, the TD-DFT method is applied to this optimized structure to compute the energies of the first several excited states. The choice of functional (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., 6-311+G(d,p)) is crucial for obtaining accurate results that align with experimental data. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), can also refine the predictions by accounting for the influence of the chemical environment on the electronic transitions.

Table 2: Illustrative TD-DFT Output for a Molecule like Ethyl 4,5-dihydrofuran-2-carboxylate

This table is a hypothetical representation of results from a TD-DFT calculation. Specific values for the target compound are not available in the searched literature.

| Excitation | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|---|

| S0 → S1 | 285 | 0.05 | HOMO → LUMO | n → π* |

| S0 → S2 | 230 | 0.45 | HOMO-1 → LUMO | π → π* |

Comparison of Theoretical and Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental results. When both theoretical and experimental data are available for a compound, a direct comparison allows for an assessment of the accuracy of the computational methods and can provide a more robust understanding of the molecule's properties.

For Ethyl 4,5-dihydrofuran-2-carboxylate, this comparison would involve:

Spectroscopic Data: The calculated UV-Vis spectrum from TD-DFT would be compared with an experimentally measured spectrum. The maximum absorption wavelengths (λmax) are the primary points of comparison. Discrepancies between the theoretical and experimental values can often be attributed to the choice of functional, basis set, and the limitations of the solvent model used in the calculation. Studies on other compounds have shown that differences between theoretical and experimental λmax can range from 1% to 5.8%, demonstrating the general reliability of the computational methods.

Structural Data: If a crystal structure has been determined experimentally (e.g., via X-ray diffraction), the geometric parameters (bond lengths, bond angles) can be compared to the optimized geometry from DFT calculations. A high degree of agreement between the two provides confidence in the computational model.

Thermodynamic Data: While direct experimental measurement of some thermodynamic properties like the enthalpy of formation can be challenging, comparisons can be made where data exists. For example, enthalpies of vaporization or sublimation derived from computational studies can be compared with values obtained through techniques like calorimetry.

Currently, a comprehensive, published comparison of detailed theoretical calculations and experimental data specifically for Ethyl 4,5-dihydrofuran-2-carboxylate is scarce. However, the established methodologies are readily applicable and would be expected to yield valuable insights into the physicochemical properties of this compound.

Advanced Synthetic Applications and Utility As a Building Block

Precursor in Heterocyclic Synthesis

The strategic placement of functional groups within the ethyl 4,5-dihydrofuran-2-carboxylate scaffold enables its participation in a variety of cyclization and ring-transformation reactions. It can be readily converted into key intermediates, such as 1,4-dicarbonyl compounds, which are classic precursors for the synthesis of numerous five- and six-membered heterocycles through condensation reactions.

Synthesis of Furoquinoline Derivatives

The dihydrofuran carboxylate framework is a key structural element in the synthesis of furoquinoline derivatives. Furoquinolines are a class of compounds that exhibit a range of biological activities, including antimicrobial and anticancer properties nih.gov. The synthesis typically involves the preparation of an N-aryl enamine intermediate from a dihydrofuran precursor, which then undergoes thermal cyclization to construct the fused quinoline ring.

A common strategy employs derivatives like ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, which serves as a direct precursor to the furoquinoline system nih.gov. In this process, an appropriately substituted aniline is reacted with a suitable dihydrofuran derivative, such as ethyl 2-chloro-4-oxo-4,5-dihydrofuran-3-carboxylate, to form the critical enamino-ester intermediate nih.gov. Subsequent heating of this intermediate induces an intramolecular cyclization, yielding the fused furo[3,2-c]quinolin-4(5H)-one core preprints.org. This reaction highlights the utility of the dihydrofuran moiety as a latent 1,4-dicarbonyl system that facilitates the construction of the quinoline ring.

Table 1: Synthesis of Furoquinoline Precursor

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|

Formation of Pyridazine (B1198779) Derivatives

Ethyl 4,5-dihydrofuran-2-carboxylate is an excellent starting material for the synthesis of pyridazine derivatives, which are known to play important roles in medicinal chemistry nih.gov. The core strategy involves the conversion of the dihydrofuran into a 1,4-dicarbonyl scaffold, which can then undergo a classical Paal-Knorr type condensation with hydrazine to form the pyridazine ring alfa-chemistry.comwikipedia.org.

A highly effective precursor is ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate, which is synthesized through the rearrangement of ethyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate researchgate.net. This formyl derivative serves as a masked 1,4-dicarbonyl compound. Its reaction with hydrazine hydrate or substituted hydrazines proceeds smoothly to afford fused dihydrofuro[2,3-d]pyridazines in good yields researchgate.net. This transformation provides a direct route to bicyclic systems where the furan (B31954) and pyridazine rings are fused, creating novel heterocyclic scaffolds researchgate.net.

Table 2: Representative Synthesis of a Dihydrofuro[2,3-d]pyridazine

| Starting Material | Reagent | Product Class | Yield |

|---|

Construction of Fused Heterocycles

The utility of ethyl 4,5-dihydrofuran-2-carboxylate extends beyond the synthesis of simple bicyclic systems to the construction of more complex, polycyclic fused heterocycles. The 1,4-dicarbonyl scaffold derived from it is a powerful building block for creating intricate molecular architectures researchgate.net.

For instance, the same 1,4-dicarbonyl intermediate used for pyridazine synthesis can be employed in multi-component reactions to build more elaborate structures. Research has shown that this scaffold can be used to directly prepare pyridazino[4,5-b]quinoline skeletons in a one-pot reaction researchgate.net. This involves a formal [3+2+1] cycloaddition of enaminones, aryl methyl ketones, and aryl amines, showcasing the versatility of the dihydrofuran-derived building block researchgate.net. Furthermore, the pyridazine derivatives obtained from the dihydrofuran can serve as platforms for further annulation reactions, leading to systems like pyridazino[3,4-d] researchgate.netorganic-chemistry.orgoxazin-5-ones ekb.eg and pyrido[3,4-c]pyridazines mdpi.com.

Synthesis of Pyrimidine-4-carboxylates

The synthesis of pyrimidine-4-carboxylates can also be achieved using intermediates derived from ethyl 4,5-dihydrofuran-2-carboxylate. Pyrimidines are a fundamentally important class of heterocycles in medicinal chemistry thieme-connect.de. The standard synthetic approach involves the cyclocondensation of a 1,3-dielectrophilic compound with a 1,3-dinucleophilic species, such as an amidine researchgate.net.

The 1,4-dicarbonyl scaffold, ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate, can be readily converted into a β-enamino diketone equivalent. This transformation sets the stage for reaction with N-C-N dinucleophiles. For example, condensation of the formyl-dihydrofuran derivative with benzamidine hydrochloride would be expected to proceed in a chemoselective manner, leading to the formation of ethyl 2,5-disubstituted pyrimidine-4-carboxylates researchgate.net. The regioselectivity is typically governed by the higher electrophilicity of the carbonyl group adjacent to the ester moiety researchgate.net.

Synthesis of Pyran-2-ones

The dihydrofuran ring system can serve as a precursor to six-membered pyran-2-ones through ring transformation and rearrangement reactions clockss.orgresearchgate.net. These reactions leverage the inherent reactivity of the dihydrofuran core to expand into the more thermodynamically stable pyran ring.

One notable method involves a phosphine-catalyzed condensation that generates a 4,5-dihydrofuran intermediate, which subsequently rearranges to a 2H-pyran upon heating in the presence of a base like pyrrolidine nih.gov. This rearrangement provides a pathway from a five-membered to a six-membered oxygen heterocycle. By carefully selecting the substitution pattern on the initial dihydrofuran, this strategy can be adapted to target pyran-2-one structures. The transformation highlights the potential of ethyl 4,5-dihydrofuran-2-carboxylate to act as a synthon for pyran-based structures, which are themselves valuable building blocks in organic synthesis nih.govacs.org.

Access to Tetrahydropyridine and Dihydro-2H-pyran Derivatives

The ethyl 4,5-dihydrofuran-2-carboxylate scaffold can also be utilized to access six-membered heterocycles like tetrahydropyridines and dihydro-2H-pyrans researchgate.net. The synthesis of dihydro-2H-pyran derivatives has been achieved through reactions that effectively expand the five-membered dihydrofuran ring into the six-membered dihydropyran system researchgate.netorganic-chemistry.org.

While a direct, single-step conversion to tetrahydropyridines is less common, the functional groups present in the dihydrofuran ring allow for multi-step sequences to achieve this transformation. As an α,β-unsaturated ester, ethyl 4,5-dihydrofuran-2-carboxylate can act as a Michael acceptor. A plausible synthetic route could involve a domino reaction sequence, initiated by the Michael addition of an enamine, followed by a Mannich-type reaction and subsequent intramolecular cyclization and dehydration. Such multi-component reactions are powerful tools for the stereoselective formation of highly substituted tetrahydropyridines nih.gov. This potential application underscores the role of the starting material as a versatile C5 building block for constructing complex nitrogen-containing heterocycles.

Development of Functionalized Scaffolds

The dihydrofuran ring system inherent in Ethyl 4,5-dihydrofuran-2-carboxylate is a key feature that allows for its elaboration into diverse and functionalized molecular frameworks. Through strategic chemical transformations, this basic structure can be rearranged or built upon to generate scaffolds with specific functionalities, making it a valuable starting material for synthetic chemists.

One of the most significant applications of this dihydrofuran structure is in the generation of polyfunctional building blocks that can be used in the construction of annulated heterocyclic systems. A prime example is its role in the formation of 1,4-dicarbonyl scaffolds, which are highly sought-after intermediates in synthetic chemistry due to their ability to participate in a wide range of cyclization reactions.

A key transformation involving a derivative of Ethyl 4,5-dihydrofuran-2-carboxylate leads to the formation of a valuable 1,4-dicarbonyl scaffold. Specifically, the compound Ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate has been synthesized and identified as a stable 1,4-dicarbonyl structure. This scaffold was obtained through the rearrangement of its parent compound, ethyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate. semanticscholar.org This rearrangement is a critical step, converting the initial dihydrofuran derivative into a highly functionalized intermediate poised for further reactions.

The resulting 1,4-dicarbonyl compound is a versatile building block, providing a robust platform for the synthesis of complex fused heterocycles. The presence of both an aldehyde and a keto-ester functionality within the same molecule allows for selective reactions to form new ring systems.

| Precursor Compound | Rearrangement Product (Scaffold) | Scaffold Type |

| Ethyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate | Ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate | 1,4-Dicarbonyl |

Role in Fine Chemical Synthesis

The utility of Ethyl 4,5-dihydrofuran-2-carboxylate as a building block extends to the synthesis of fine chemicals, particularly complex heterocyclic molecules. Fine chemicals are pure, single substances produced in limited quantities and are often used as intermediates in industries like pharmaceuticals, agrochemicals, and specialty materials.

The 1,4-dicarbonyl scaffold, Ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate, derived from the dihydrofuran system, has been successfully applied to the synthesis of a series of 7-alkoxy-2,3-dihydrofuro[2,3-d]pyridazines. semanticscholar.org In this synthesis, the 1,4-dicarbonyl scaffold reacts with hydrazine derivatives, leading to the formation of the fused pyridazine ring system. This reaction demonstrates the practical application of the dihydrofuran-derived scaffold in creating complex, multi-ring structures that are of interest in medicinal chemistry and materials science. The synthesis yielded a dozen different pyridazine derivatives with yields reaching up to 70%, highlighting the efficiency of this synthetic route. semanticscholar.org

| Scaffold | Reactant | Product Class | Example Product | Yield |

| Ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate | Hydrazines | Dihydrofuro[2,3-d]pyridazines | 7-Alkoxy-2,3-dihydrofuro[2,3-d]pyridazines | Up to 70% |

Industrial Applications (focus on synthetic role)

While Ethyl 4,5-dihydrofuran-2-carboxylate and its derivatives have demonstrated significant potential in academic and laboratory-scale synthesis of complex heterocyclic systems, detailed information regarding its large-scale industrial application as a synthetic building block is not extensively documented in publicly available literature. The syntheses reported are characteristic of fine chemical production, which involves multi-step batch processes to create high-value, low-volume products. The potential for industrial application lies in its role as a key intermediate for specialty chemicals, where the complexity and functionality it provides justify its use in a commercial setting.

Catalysis Research Involving Ethyl 4,5 Dihydrofuran 2 Carboxylate

Ethyl 4,5-dihydrofuran-2-carboxylate and its structural analogs are significant heterocyclic compounds that serve as valuable intermediates in organic synthesis. Research into the catalytic transformations involving this dihydrofuran framework has led to the development of novel synthetic methodologies. These investigations are broadly categorized into metal-catalyzed and organocatalyzed reactions, each offering unique advantages in terms of selectivity and efficiency.

Advanced Analytical Methodologies for Research Characterization

Chromatographic Techniques for Purity and Isolation

Chromatography is a cornerstone of modern organic chemistry, enabling the separation of complex mixtures into their individual components. For "Ethyl 4,5-dihydrofuran-2-carboxylate," various chromatographic techniques are employed to ensure the purity of the final product and to isolate it from reaction byproducts and unreacted starting materials.

Thin-Layer Chromatography (TLC) is an indispensable technique for the real-time monitoring of chemical reactions. orgsyn.org It offers a rapid and straightforward assessment of a reaction's progress by separating the components of a reaction mixture on a stationary phase, typically silica (B1680970) gel. jetir.org To monitor the synthesis of "Ethyl 4,5-dihydrofuran-2-carboxylate," a TLC plate is spotted with the starting materials, the reaction mixture at various time points, and a co-spot containing both the starting material and the reaction mixture.

A mobile phase, or eluent, is selected to achieve optimal separation of the components. A common mobile phase for compounds of similar polarity is a mixture of hexane (B92381) and ethyl acetate (B1210297). researchgate.net For instance, a 2:2:1 mixture of hexane, ethyl acetate, and chloroform (B151607) has been used for monitoring the formation of similar dihydrofurancarboxylate structures. researchgate.net The separation is visualized under UV light or by staining with an appropriate reagent, such as potassium permanganate. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The retention factor (R_f), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identifying the components.

Table 1: Illustrative TLC Monitoring of a Reaction to Form Ethyl 4,5-dihydrofuran-2-carboxylate

| Compound | R_f Value (Hexane:Ethyl Acetate 7:3) | Observations |

|---|---|---|

| Starting Material A | 0.65 | Spot diminishes over time. |

| Starting Material B | 0.50 | Spot diminishes over time. |

Following the completion of the reaction, as determined by TLC, column chromatography is employed to purify the "Ethyl 4,5-dihydrofuran-2-carboxylate" on a preparative scale. rsc.org This technique operates on the same principles as TLC but utilizes a glass column packed with a larger amount of stationary phase, typically silica gel. orgsyn.orgcommonorganicchemistry.com

The crude reaction mixture is loaded onto the top of the silica gel column, and a solvent system, often similar in composition to the one used for TLC, is passed through the column. commonorganicchemistry.com The components of the mixture travel down the column at different rates based on their polarity and affinity for the stationary phase, leading to their separation. Fractions are collected and analyzed by TLC to identify those containing the pure product. A common eluent system for the purification of moderately polar organic compounds like esters is a gradient of ethyl acetate in hexane. rsc.org For example, starting with a low polarity mixture such as 5% ethyl acetate in hexane and gradually increasing the polarity to 20% ethyl acetate in hexane can effectively separate the desired product from less polar impurities and more polar byproducts. orgsyn.org

Table 2: Example of a Gradient Elution Profile for the Purification of Ethyl 4,5-dihydrofuran-2-carboxylate

| Fraction Numbers | Eluent Composition (Ethyl Acetate in Hexane) | Compound Eluted |

|---|---|---|

| 1-10 | 5% | Non-polar impurities |

| 11-25 | 10% | Ethyl 4,5-dihydrofuran-2-carboxylate |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. acs.org This method is highly sensitive and can be used to identify and quantify "Ethyl 4,5-dihydrofuran-2-carboxylate" in complex mixtures, as well as to confirm its molecular weight.

In a typical LC-MS analysis, a small sample of the purified compound or reaction mixture is injected into a high-performance liquid chromatography (HPLC) column. The components are separated based on their interactions with the stationary and mobile phases. As the separated components elute from the column, they are introduced into the mass spectrometer, where they are ionized, and their mass-to-charge ratio (m/z) is determined. For "Ethyl 4,5-dihydrofuran-2-carboxylate" (molecular weight: 156.16 g/mol ), a common ionization technique would be electrospray ionization (ESI), which would likely show a prominent ion at an m/z corresponding to the protonated molecule [M+H]⁺ (157.17) or a sodium adduct [M+Na]⁺ (179.15).

Table 3: Hypothetical LC-MS Data for Ethyl 4,5-dihydrofuran-2-carboxylate

| Retention Time (min) | Detected m/z | Ion | Identity |

|---|---|---|---|

| 5.8 | 157.17 | [M+H]⁺ | Ethyl 4,5-dihydrofuran-2-carboxylate |

Quantitative Analysis Methods (e.g., NMR for yield analysis)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a robust method for determining the absolute purity of a sample or the yield of a reaction without the need for a calibration curve specific to the analyte. ox.ac.uk The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. youtube.comrsc.org